cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and X-ray structures of geometric isomers of related cyclopentanecarboxylic acids have been isolated and characterized, showcasing the compound's utility in structural chemistry. The trans and cis isomers of 1-amino-1,2-cyclopentanedicarboxylic acids were isolated, indicating epimerization during hydrolysis, with X-ray crystallography revealing zwitterionic states in the solid state and strong hydrogen bonding in the cis isomer (Curry et al., 1993).
Medicinal Chemistry and Enzyme Inhibition
In the realm of medicinal chemistry, derivatives of cyclopentanedicarboxylic acids have been synthesized and evaluated for their inhibitory activity against angiotensin-converting enzyme (ACE), demonstrating the potential for novel ACE inhibitors. The hydroxamic derivatives of cyclohexane series showed marked increase in potency upon alkylation of the amidic nitrogen, leading to promising compounds for therapeutic applications (Turbanti et al., 1993).
Supramolecular Chemistry
Research into the supramolecular self-assembly patterns of cyclopentanecarboxylic acid derivatives has revealed novel patterns of close packing characterized by tetrameric R44(12) rings of C2 symmetry. This study underscores the compound's relevance in understanding and designing supramolecular structures (Kălmăn et al., 2002).
Peptide Synthesis and Foldamers
Fmoc-protected β-amino acids have been utilized in solid-phase syntheses of β-peptides, illustrating the compound's crucial role in peptide chemistry. The preparation of N-Fmoc-protected β2-homoamino acids and their application in solid-phase peptide synthesis highlight the versatility and importance of Fmoc protection in synthesizing peptides with potential biological activities (Šebesta & Seebach, 2003).
Chemical Reactivity and Molecular Design
The study of cis- and trans-1,2-cyclopentanedicarboxylic acids and their derivatives has contributed significantly to our understanding of chemical reactivity and molecular design. Investigations into the electrolytic dissociation of these acids provide insight into their behavior in solutions, which is crucial for their application in pharmaceuticals and biopharmaceutically active compounds (Kvaratskhelia et al., 2013).
Properties
IUPAC Name |
(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLDVIJVCPIJCM-PKOBYXMFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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